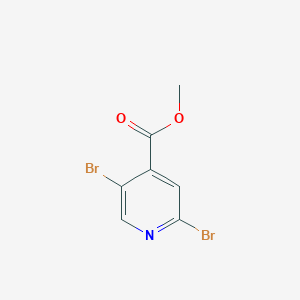
2-Fluorobiphenyl-3-carbonitrile
Descripción general
Descripción
2-Fluorobiphenyl-3-carbonitrile is an organic compound with the molecular formula C13H8FN It is a derivative of biphenyl, where a fluorine atom is substituted at the 2-position and a nitrile group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobiphenyl-3-carbonitrile typically involves the introduction of a fluorine atom and a nitrile group onto the biphenyl structure. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the biphenyl ring. The nitrile group can be added through a cyanation reaction, often using reagents like copper(I) cyanide under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction environments is crucial to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluorobiphenyl-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Fluorobenzoic acids.
Reduction: Fluorobiphenylamines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluorobiphenyl-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-Fluorobiphenyl-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
2-Fluorobiphenyl: Lacks the nitrile group, making it less reactive in certain chemical reactions.
3-Fluorobiphenyl-4-carbonitrile: Has a different substitution pattern, which can affect its chemical and biological properties.
2-Chlorobiphenyl-3-carbonitrile:
Uniqueness: 2-Fluorobiphenyl-3-carbonitrile is unique due to the combination of the electron-withdrawing fluorine atom and the nitrile group, which together influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-fluoro-3-phenylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-11(9-15)7-4-8-12(13)10-5-2-1-3-6-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIFHCRDDXTCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-oxo-4-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0?,?]trideca-2,4-dien-11-yl]butanoic acid](/img/structure/B7838423.png)
![Furan-2-ylmethyl-[4-(4-methyl-benzyloxy)-benzyl]-amine](/img/structure/B7838425.png)
![4-[(6-Bromoquinazolin-4-yl)amino]benzamide;hydrochloride](/img/structure/B7838427.png)



![2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B7838469.png)
![[1,1'-Biphenyl]-4-methanol, 2'-fluoro-3-(trifluoromethyl)-](/img/structure/B7838472.png)

![4-Amino-3'-fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7838488.png)
![2,3',5-Trifluoro-[1,1'-biphenyl]-4-amine](/img/structure/B7838490.png)
![5-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B7838497.png)
![3-Methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B7838503.png)
![6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B7838517.png)
